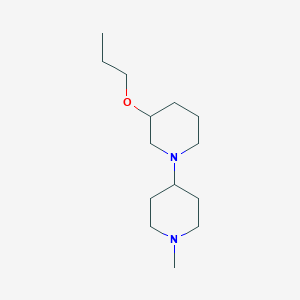![molecular formula C17H14ClFN2O2 B6075502 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6075502.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide, also known as CFN-99558, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of benzoxazole compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been shown to inhibit the growth of tumor cells and the formation of new blood vessels. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is that it has not been extensively studied in vivo, which may limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide. One potential direction is to further study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another potential direction is to study its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further studies are needed to investigate the safety and toxicity of this compound in vivo, which will be critical for its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It possesses several biochemical and physiological effects and has been extensively studied for its potential use in the treatment of various diseases. While further studies are needed to fully understand its mechanism of action and potential therapeutic applications, this compound represents a promising area of research for the development of new therapeutic agents.
Synthesemethoden
The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 2-aminophenol to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with butanoyl chloride to form this compound. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-2-3-16(22)20-11-5-7-15-14(9-11)21-17(23-15)12-6-4-10(19)8-13(12)18/h4-9H,2-3H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTIOGPIZFXRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075431.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B6075434.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
![4-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyridazine](/img/structure/B6075445.png)

![5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6075467.png)
![2-[1-(2-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6075475.png)
![4-(1-pyrrolidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6075487.png)
![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6075495.png)
![2-(4-chlorophenyl)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6075498.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6075513.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6075520.png)
![2-(benzylthio)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075523.png)
